molecular formula C13H12N2O B12557815 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile CAS No. 191089-79-9

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile

Katalognummer: B12557815
CAS-Nummer: 191089-79-9
Molekulargewicht: 212.25 g/mol
InChI-Schlüssel: JBVLMFSUYXCSSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile is an organic compound with the molecular formula C13H12N2O It is characterized by the presence of a benzonitrile group attached to an amino group, which is further connected to a cyclohexenone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile typically involves the reaction of 4-aminobenzonitrile with 3-oxo-1-cyclohexenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted benzonitrile derivatives.

Wissenschaftliche Forschungsanwendungen

4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzonitrile: A precursor in the synthesis of 4-[(3-Oxo-1-cyclohexenyl)amino]benzonitrile.

    4-Cyanoaniline: Another related compound with similar structural features.

Uniqueness

This compound is unique due to the presence of both a cyclohexenone moiety and a benzonitrile group, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

191089-79-9

Molekularformel

C13H12N2O

Molekulargewicht

212.25 g/mol

IUPAC-Name

4-[(3-oxocyclohexen-1-yl)amino]benzonitrile

InChI

InChI=1S/C13H12N2O/c14-9-10-4-6-11(7-5-10)15-12-2-1-3-13(16)8-12/h4-8,15H,1-3H2

InChI-Schlüssel

JBVLMFSUYXCSSX-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=CC(=O)C1)NC2=CC=C(C=C2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.